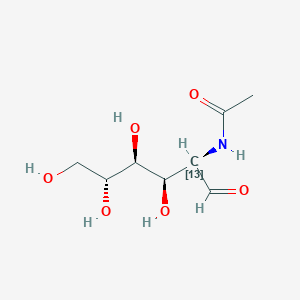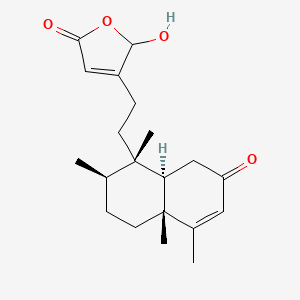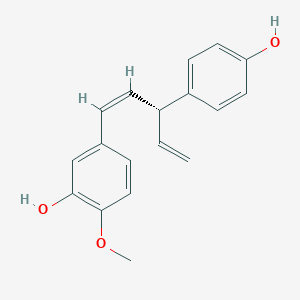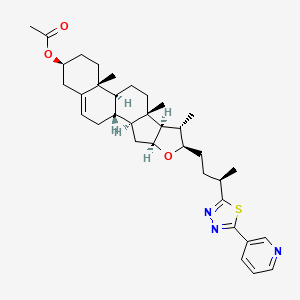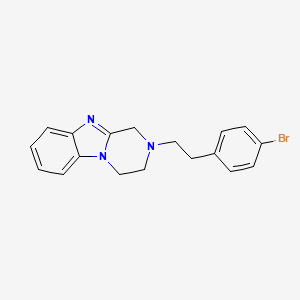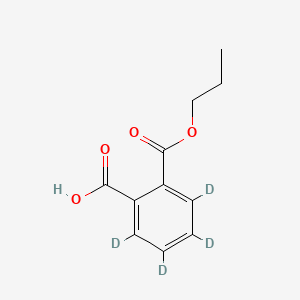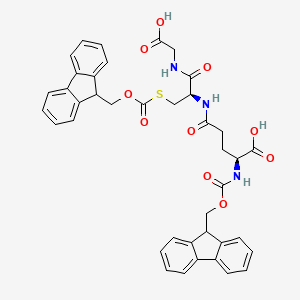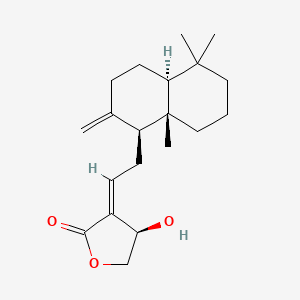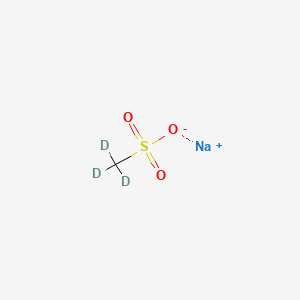
Sodium methanesulfonate-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium methanesulfonate-D3 is a deuterated form of sodium methanesulfonate, where the hydrogen atoms in the methanesulfonate group are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It is known for its high purity and reliability in analytical and synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: Sodium methanesulfonate-D3 can be synthesized by reacting deuterated methanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of deuterated methanesulfonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methanesulfonate group is converted to a sulfonate group.
Reduction: It can also be reduced to form methanesulfinic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed under basic conditions.
Major Products Formed:
Oxidation: Sodium sulfonate derivatives.
Reduction: Methanesulfinic acid derivatives.
Substitution: Various substituted methanesulfonate compounds.
科学研究应用
Sodium methanesulfonate-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
作用机制
The mechanism of action of sodium methanesulfonate-D3 involves its role as a stable isotope-labeled compound. In biochemical studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, facilitating the analysis of complex mixtures.
相似化合物的比较
- Sodium methanesulfonate
- Sodium ethane sulfonate
- Sodium propanesulfonate
Comparison: Sodium methanesulfonate-D3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterpart, sodium methanesulfonate, the deuterated version provides enhanced stability and distinct analytical signals. Other similar compounds, such as sodium ethane sulfonate and sodium propanesulfonate, lack the deuterium labeling and are used for different applications.
属性
分子式 |
CH3NaO3S |
|---|---|
分子量 |
121.11 g/mol |
IUPAC 名称 |
sodium;trideuteriomethanesulfonate |
InChI |
InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1/i1D3; |
InChI 键 |
KKVTYAVXTDIPAP-NIIDSAIPSA-M |
手性 SMILES |
[2H]C([2H])([2H])S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


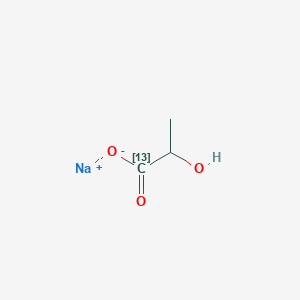
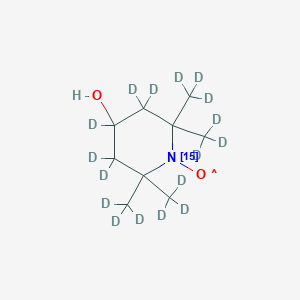

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
